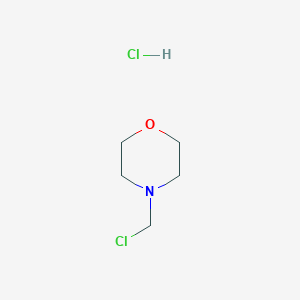

4-(Chloromethyl)morpholine hydrochloride

Description

Structural Classification within Heterocyclic Compounds

4-(Chloromethyl)morpholine hydrochloride belongs to the class of heterocyclic compounds. Specifically, it is a derivative of morpholine (B109124), a saturated heterocycle containing both an amine and an ether functional group. wikipedia.org The morpholine ring structure is formally known as tetrahydro-1,4-oxazine. researchgate.net

The core of the molecule is the morpholine ring, which imparts specific physicochemical properties. The presence of the ether oxygen atom withdraws electron density from the nitrogen atom, making the nitrogen less basic compared to other secondary amines like piperidine. wikipedia.org The "4-" designation indicates that the substituent, a chloromethyl group (-CH2Cl), is attached to the nitrogen atom of the morpholine ring. The hydrochloride salt form results from the reaction of the basic nitrogen atom of the morpholine ring with hydrochloric acid. This salt form often improves the stability and handling of the compound.

The chloromethyl group itself is a reactive functional group, where a hydrogen atom of a methyl group is substituted by a chlorine atom. chempanda.com This combination of the morpholine scaffold and the reactive chloromethyl group makes this compound a bifunctional molecule, a key feature driving its utility in chemical synthesis.

Interactive Data Table: Structural and Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-(Chloromethyl)morpholine hydrochloride |

| Molecular Formula | C5H11Cl2NO |

| Molecular Weight | 172.05 g/mol |

| CAS Number | 3647-65-2 |

| Parent Compound | Morpholine |

Historical Context and Evolution of Research Interest in Chloromethyl Morpholines

The study of morpholine and its derivatives has a long history in medicinal chemistry. Morpholine itself is recognized for its favorable physicochemical, biological, and metabolic properties, making it a "privileged structure" in drug design. nih.gov The morpholine ring is a versatile and readily accessible synthetic building block. nih.gov

The development and application of chloromethylating agents, such as those derived from morpholine, became significant as chemists sought to introduce specific functional groups onto other molecules. The chloromethyl group is a key component in the Blanc chloromethylation reaction, a method used to introduce a chloromethyl group onto aromatic rings.

Research into chloromethyl morpholines has been driven by their utility in synthesizing a wide array of biologically active compounds. The ability to use this compound to introduce the morpholinomethyl moiety onto various scaffolds has been a key driver of its continued investigation. This has been particularly evident in the development of pharmaceuticals for the central nervous system (CNS), where the morpholine ring can improve properties like blood-brain barrier permeability. acs.org The increasing number of research articles and reviews on morpholine-containing compounds highlights the growing interest in this chemical class for drug discovery. acs.org

General Significance as a Synthetic Intermediate

The primary significance of this compound lies in its role as a synthetic intermediate, or a "building block," in the creation of more complex molecules. wikipedia.org Its utility stems from the reactivity of the chloromethyl group, which allows for the facile introduction of the morpholinomethyl group (-CH2-N(CH2CH2)2O) into a target molecule.

This process, known as morpholinomethylation, is a valuable transformation in organic synthesis. The morpholine moiety is found in numerous approved and experimental drugs and is often incorporated to enhance a molecule's properties. nih.gov For instance, the morpholine ring can improve pharmacokinetic profiles, such as bioavailability and clearance, and has been shown to increase the potency of certain compounds. nih.govacs.org

A prominent example of its application is in the synthesis of the antidepressant drug Reboxetine. In one of the key steps of its synthesis, this compound is used to introduce the morpholine ring, which is a crucial part of the final drug structure. This reaction highlights the compound's role in constructing complex and medicinally relevant molecules.

The versatility of this compound as a synthetic intermediate has led to its use in the development of a diverse range of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. researchgate.net The ability to readily incorporate the morpholine scaffold via this reagent has solidified its importance in both academic research and industrial chemical production.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(chloromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c6-5-7-1-3-8-4-2-7;/h1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGJKORHXNRXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 4 Chloromethyl Morpholine Hydrochloride

Direct N-Chloromethylation Routes

Direct N-chloromethylation involves the one-step formation of the C-N and C-Cl bonds at the morpholine (B109124) nitrogen. These methods are often favored for their atom economy and procedural simplicity.

A common and direct approach to N-chloromethylation involves the reaction of a secondary amine, such as morpholine, with formaldehyde (B43269) and a chlorinating agent. The reaction is believed to proceed through the formation of an intermediate N-hydroxymethyl derivative, which is subsequently converted to the N-chloromethyl compound.

One documented attempt at this synthesis involved the reaction of morpholine with paraformaldehyde and dry hydrogen chloride in a chloroform (B151607) solution. However, this experiment did not yield the desired 4-(chloromethyl)morpholine hydrochloride. Instead, the isolated product was morpholine hydrochloride. Similarly, when thionyl chloride was used as the chlorinating agent in place of hydrogen chloride, the result was the same, with only morpholine hydrochloride being recovered. These findings suggest that 4-(chloromethyl)morpholine is highly unstable under these conditions and may readily decompose or be consumed in side reactions, making its isolation challenging. The high reactivity of the target compound likely leads to the formation of byproducts or reversion to the starting amine under the reaction conditions.

The general principle of this reaction is similar to the Blanc chloromethylation, where an aromatic ring is chloromethylated using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride. nih.gov In the case of morpholine, the amine itself acts as the nucleophile. The reaction is typically carried out under acidic conditions to protonate the formaldehyde, making it a more potent electrophile. nih.gov

| Reactants | Reagents | Solvent | Outcome |

| Morpholine, Paraformaldehyde | Dry Hydrogen Chloride | Chloroform | Morpholine Hydrochloride |

| Morpholine, Paraformaldehyde | Thionyl Chloride | Chloroform | Morpholine Hydrochloride |

While the use of hydrogen chloride and thionyl chloride has been explored, other chlorinating agents could potentially be employed for the direct N-chloromethylation of morpholine. There is currently no specific information available in the searched literature regarding the use of sodium hypochlorite (B82951) for the synthesis of this compound.

Multi-Step Synthesis Pathways

Multi-step syntheses offer alternative routes to this compound, often by circumventing the challenges of direct chloromethylation. These pathways may involve the preparation of a stable precursor that is subsequently converted to the desired product.

A plausible multi-step approach involves the synthesis of a stable morpholine derivative that can be chemically transformed into this compound. A key precursor for this strategy is 4-(hydroxymethyl)morpholine. This intermediate can be prepared and then converted to the target chloride.

The conversion of alcohols to alkyl chlorides is a well-established transformation in organic synthesis, with thionyl chloride being a common and effective reagent for this purpose. The reaction between an alcohol and thionyl chloride typically proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.com A patent for the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride describes a similar transformation, where 4-pyridinemethanol (B147518) is reacted with thionyl chloride to produce the corresponding hydrochloride salt. This provides a strong analogy for the potential synthesis of this compound from 4-(hydroxymethyl)morpholine.

A detailed procedure for the reaction of 2-morpholinoethan-1-ol with thionyl chloride to produce 4-(2-chloroethyl)morpholine (B1582488) highlights the conditions that could be adapted for this purpose. chemicalbook.com In this related synthesis, thionyl chloride is added to a solution of the alcohol in dichloromethane (B109758) at 0 °C, followed by heating to 40 °C. chemicalbook.com Such conditions could likely be applied to the conversion of 4-(hydroxymethyl)morpholine.

| Precursor | Reagent | Product |

| 4-(Hydroxymethyl)morpholine | Thionyl Chloride (SOCl₂) | This compound |

Due to its reactive nature, this compound is often generated in situ and used immediately as an alkylating agent in a larger synthetic sequence. nih.gov This strategy avoids the difficulties of isolation and handling of the unstable intermediate. In such a sequence, morpholine, formaldehyde, and a chlorinating agent are combined in the presence of a nucleophilic substrate. The transiently formed 4-(chloromethyl)morpholine then reacts with the nucleophile to yield the desired morpholinomethylated product.

While specific examples detailing the strategic use of this compound as a key intermediate in a multi-step synthesis were not found in the searched literature, the general principle of using reactive alkylating agents in situ is a common practice in organic synthesis. nih.govnih.gov

Reaction Condition Optimization for High Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly given its instability. Key parameters to consider include temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst.

For direct N-chloromethylation reactions, maintaining a low temperature is often critical to minimize the formation of byproducts and the decomposition of the desired product. The slow, controlled addition of the chlorinating agent is also a standard practice to manage the exothermicity of the reaction.

In the context of related aminomethylation reactions, the optimization of various parameters has been shown to significantly impact the outcome. For instance, in the A³ coupling reaction of morpholine, an aldehyde, and an alkyne, the choice of catalyst and solvent plays a pivotal role in achieving high yields. researchgate.net While not directly for the synthesis of the target compound, these studies highlight the importance of systematic optimization.

For multi-step pathways involving the conversion of a precursor like 4-(hydroxymethyl)morpholine, the optimization would focus on the chlorination step. This would involve screening different chlorinating agents (e.g., thionyl chloride, oxalyl chloride, phosphorus trichloride), solvents of varying polarity, and reaction temperatures to find the conditions that provide the cleanest conversion with the highest yield. Purification of the final product, likely through recrystallization, would also be a critical step to ensure high purity.

| Parameter | Consideration for Optimization |

| Temperature | Lower temperatures are generally preferred to minimize side reactions and decomposition of the product. |

| Reaction Time | Monitoring the reaction progress (e.g., by TLC or GC) is essential to determine the optimal time for completion without significant product degradation. |

| Stoichiometry | The molar ratios of morpholine, formaldehyde, and the chlorinating agent need to be carefully controlled to favor the formation of the desired product over byproducts. |

| Solvent | The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity. |

| Catalyst | For certain chloromethylation reactions, a Lewis acid catalyst might be beneficial, and its type and loading would need to be optimized. |

Solvent Effects and Temperature Control

The selection of an appropriate solvent is critical for facilitating the reaction kinetics and ensuring a high yield. Dichloromethane (DCM) is a commonly used solvent for the chlorination of the precursor alcohol. chemicalbook.com The reaction is typically initiated at a reduced temperature of 0 °C, which helps to control the exothermic nature of the reaction with the chlorinating agent. chemicalbook.com Subsequently, the temperature is raised to around 40 °C and maintained overnight to drive the reaction to completion. chemicalbook.com This temperature profile—an initial cooling phase followed by a prolonged heating phase—is crucial for maximizing product formation while minimizing the occurrence of side reactions. Other solvent systems, such as benzene, have also been noted in the synthesis of related morpholine derivatives. researchgate.net

| Parameter | Condition | Source |

| Solvent | Dichloromethane (DCM) | chemicalbook.com |

| Initial Temperature | 0 °C | chemicalbook.com |

| Reaction Temperature | 40 °C (overnight) | chemicalbook.com |

Catalyst and Reagent Stoichiometry

The conversion of the hydroxyl group of 2-morpholinoethan-1-ol to a chloride is frequently achieved using thionyl chloride (SOCl₂). The stoichiometry of the reagents is a key factor in the success of the synthesis. Research indicates the use of a significant excess of the chlorinating agent, with a molar equivalent of 5.0 for thionyl chloride relative to the starting alcohol (1.0 eq). chemicalbook.com This excess ensures the complete conversion of the alcohol.

The reaction is also facilitated by the use of a catalyst. A catalytic amount of N,N-dimethyl-formamide (DMF) is added to the reaction mixture. chemicalbook.com The DMF acts as a catalyst in the formation of the active chlorinating species from thionyl chloride. In related syntheses of other morpholine derivatives, bases like triethylamine (B128534) have been employed as catalysts or acid scavengers. researchgate.net

| Reagent/Catalyst | Molar Equivalent | Role | Source |

| 2-morpholinoethan-1-ol | 1.0 | Starting Material | chemicalbook.com |

| Thionyl chloride | 5.0 | Chlorinating Agent | chemicalbook.com |

| N,N-dimethyl-formamide (DMF) | Catalytic | Catalyst | chemicalbook.com |

Isolation and Purification Techniques for this compound

Following the synthesis, a series of isolation and purification steps are necessary to obtain this compound in a pure form, free from unreacted starting materials, by-products, and other impurities.

Crystallization and Recrystallization

Crystallization is a fundamental technique for purifying the final product. This compound is typically isolated as a solid. sigmaaldrich.com Commercial-grade versions of the compound are described as crystals or a white to off-white crystalline powder. sigmaaldrich.comscbt.comsarex.com The melting point for the purified compound is reported to be in the range of 180-185 °C, with decomposition. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The process of crystallization is highly selective, but its effectiveness can be influenced by the presence of structurally related impurities, which may become incorporated into the crystal lattice. nih.gov In industrial settings, achieving high purity requires careful control of crystallization conditions to manage impurity rejection. nih.gov For some complex morpholine-containing derivatives, successful crystallization can be challenging, with some attempts resulting in the destruction of the substance upon isolation from the solution. academicjournals.org

| Property | Description | Source(s) |

| Physical Form | Crystals, Crystalline powder | sigmaaldrich.comscbt.com |

| Color | Colourless to slightly beige | scbt.com |

| Melting Point | 180-185 °C (decomposes) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Chromatographic Separation Methods

Chromatographic techniques are essential for both monitoring the progress of the reaction and for the purification of the product. Thin-Layer Chromatography (TLC) is used to monitor the completion of the reaction, ensuring that the starting material has been consumed before workup. chemicalbook.comacademicjournals.org

For purification, particularly of the free base form, 4-(2-chloroethyl)morpholine, before its conversion to the hydrochloride salt, column chromatography is an effective method. chemicalbook.com A typical purification protocol involves using a silica (B1680970) gel column with an eluent system of 3% methanol (B129727) in dichloromethane to separate the desired compound from impurities. chemicalbook.com For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the detection and quantification of related morpholine compounds, often after a derivatization step to increase volatility and stability. nih.gov High-Performance Liquid Chromatography (HPLC) is another method used for the analysis of morpholine derivatives. sielc.com

Salt Formation and Precipitation

The target compound is a hydrochloride salt. The formation of a salt is a common strategy employed in medicinal chemistry to improve properties such as solubility and stability. nih.gov Hydrochloride is one of the most frequently used counterions for basic drug substances. nih.gov After the synthesis of the free base, 4-(2-chloroethyl)morpholine, it is converted to its hydrochloride salt. This is typically achieved by reacting the free base with hydrochloric acid. The resulting salt is then precipitated from a suitable solvent. The reverse process, the neutralization of the hydrochloride salt with a base like sodium hydroxide (B78521) to yield the free base, is also a well-documented procedure. academicjournals.org The quality of the final salt can be assessed by parameters such as the total chloride content, which for this compound is specified to be between 37.8% and 38.6%. sarex.com This ensures the correct formation and stoichiometry of the hydrochloride salt.

Iii. Chemical Reactivity and Transformative Chemistry of 4 Chloromethyl Morpholine Hydrochloride

Electrophilic Nature of the Chloromethyl Group

The chloromethyl (-CH₂Cl) group attached to the morpholine (B109124) nitrogen is a potent electrophilic site. The high electronegativity of the chlorine atom induces a partial positive charge on the adjacent methylene (B1212753) carbon, making it highly susceptible to attack by nucleophiles. This reactivity is characteristic of alkylating agents, which are compounds that facilitate the transfer of an alkyl group to other molecules through covalent bonding. oncohemakey.comoncohemakey.com

The primary mode of reaction involving the chloromethyl group is nucleophilic substitution, typically following an Sₙ2 mechanism. In this process, a nucleophile attacks the electron-deficient methylene carbon, leading to the displacement of the chloride ion, which is a good leaving group. A wide variety of nucleophiles can be employed, enabling the formation of a diverse array of morpholinomethyl derivatives. nih.govresearchgate.netmdpi.com This reactivity is analogous to that of other chloro-substituted heterocycles used in organic synthesis. mdpi.commdpi.com

The reaction can be generalized as follows: Nu⁻ + Cl-CH₂-Morpholine → Nu-CH₂-Morpholine + Cl⁻

This versatility allows for the introduction of the morpholinomethyl moiety onto various scaffolds. The table below illustrates potential reactions with different types of nucleophiles.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |

| N-Nucleophile | Amine | Piperidine | 4-(Piperidin-1-ylmethyl)morpholine |

| O-Nucleophile | Alkoxide | Sodium Ethoxide | 4-(Ethoxymethyl)morpholine |

| S-Nucleophile | Thiolate | Sodium Thiophenolate | 4-[(Phenylsulfanyl)methyl]morpholine |

| C-Nucleophile | Enolate | Sodium salt of Malonic Ester | Diethyl 2-(morpholinomethyl)malonate |

This table presents representative reactions based on the known reactivity of similar electrophiles.

Leveraging its electrophilic nature, 4-(Chloromethyl)morpholine hydrochloride serves as a key alkylating agent for introducing the morpholinomethyl group (-CH₂-morpholine). This functional group is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the morpholine ring, such as improved aqueous solubility and metabolic stability. lifechemicals.comresearchgate.net The process involves the reaction of a nucleophilic substrate with 4-(Chloromethyl)morpholine, resulting in the formation of a new carbon-nucleophile bond.

For instance, the alkylation of amines, phenols, and thiols with 4-(Chloromethyl)morpholine provides a direct route to the corresponding N-, O-, and S-morpholinomethylated compounds. While this reagent is a potent "morpholinomethylating" agent, its direct use in the documented syntheses of prominent morpholine-containing drugs like Reboxetine or Fenbutrazate is not apparent, as alternative synthetic strategies are often employed to construct the morpholine ring. acs.orgvulcanchem.com

Derivatization at the Morpholine Nitrogen

While the chloromethyl group provides an electrophilic site, the nitrogen atom of the morpholine ring is nucleophilic. In the hydrochloride salt form, this nitrogen is protonated, rendering it unreactive. However, upon neutralization with a base to form the free amine, 4-(Chloromethyl)morpholine, the nitrogen's lone pair of electrons becomes available for chemical reactions.

The tertiary amine of 4-(Chloromethyl)morpholine can act as a nucleophile and react with other alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This quaternization reaction results in a permanently positively charged nitrogen center, which can significantly alter the molecule's physical properties and biological activity. This type of reaction is a standard transformation for tertiary amines.

| Reactant 1 | Reactant 2 | Product |

| 4-(Chloromethyl)morpholine | Methyl Iodide | 4-(Chloromethyl)-4-methylmorpholin-4-ium iodide |

| 4-(Chloromethyl)morpholine | Benzyl Bromide | 4-Benzyl-4-(chloromethyl)morpholin-4-ium bromide |

This table illustrates expected quaternization reactions based on general amine chemistry.

The nucleophilic nitrogen of the free base can also react with various electrophiles to form functionalized adducts. For example, reaction with acyl chlorides or anhydrides yields N-acylmorpholine derivatives (amides). This is a common strategy for creating more complex morpholine-containing structures. For example, morpholine itself is known to react with chloroacetyl chloride to produce 4-(Chloroacetyl)morpholine, a reactive intermediate used in further synthetic elaborations. jocpr.com Similarly, reaction with isocyanates would lead to the formation of urea (B33335) derivatives, a reaction class where morpholine has been studied as a catalyst. nih.gov

Application as a Building Block for Complex Molecules

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its beneficial properties. lifechemicals.comresearchgate.net this compound is a valuable building block as it provides a direct method for incorporating the entire morpholinomethyl fragment into a target molecule.

Its bifunctional nature—possessing both an electrophilic chloromethyl group and a (masked) nucleophilic nitrogen—allows for sequential and controlled synthetic strategies. A molecule can first be alkylated using the chloromethyl group, and then the morpholine nitrogen can be functionalized in a subsequent step. This dual reactivity makes it a versatile tool for generating libraries of complex molecules for drug discovery. For example, a related intermediate, a 2-chloromethyl-substituted morpholine, has been used in the synthesis of complex spirocyclic scaffolds, demonstrating the utility of such building blocks. researchgate.net While its ethyl-chained analogue, 4-(2-Chloroethyl)morpholine (B1582488) hydrochloride, is widely cited as an intermediate for pharmaceuticals, the specific applications of this compound are less documented but hold significant potential in synthetic programs. actylis.com

Synthesis of Advanced Heterocyclic Scaffolds

The utility of this compound as a precursor for the synthesis of complex heterocyclic systems is well-documented. Its ability to introduce a morpholine-containing side chain is a key strategy in the construction of various biologically relevant scaffolds.

One notable application is in the synthesis of substituted benzimidazoles. For instance, 4-((1H-benzimidazol-2-yl)methyl)morpholine can be prepared through the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine. researchgate.net While this specific example uses morpholine itself, the principle can be extended to using 4-(chloromethyl)morpholine as the alkylating agent for a pre-existing heterocyclic nucleus.

A more direct application involves the reaction of the free base of 4-(chloromethyl)morpholine with nucleophilic heterocyclic systems. For example, in the synthesis of novel quinoline (B57606) derivatives, a common strategy involves the coupling of a halogenated quinoline precursor with morpholine. ekb.eg Analogously, 4-(chloromethyl)morpholine can be employed to alkylate nitrogen-containing heterocycles, leading to the formation of N-substituted derivatives with a morpholinomethyl group. This approach is valuable in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com

The synthesis of 2-(thiophen-2-yl)dihydroquinolines bearing a morpholine moiety illustrates a multi-step sequence where a precursor is ultimately coupled with morpholine. ekb.eg A similar synthetic logic can be applied where 4-(chloromethyl)morpholine acts as the electrophile in reactions with activated heterocyclic systems.

Furthermore, the generation of bicyclic and tricyclic systems containing a morpholine ring can be achieved through reductive or oxidative heterocyclization strategies. wikipedia.org While not a direct use of this compound, these methods highlight the importance of the morpholine moiety in constructing complex scaffolds. The reactivity of the chloromethyl group in this compound provides a more direct route to append this valuable pharmacophore onto various molecular backbones. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

| 2-(Chloromethyl)-1H-benzimidazole | Morpholine, K₂CO₃ | 4-((1H-benzimidazol-2-yl)methyl)morpholine | Nucleophilic Substitution |

| 2-(Thiophen-2-yl)dihydroquinoline precursor (bromide) | Morpholine | Morpholine-coupled 2-(thiophen-2-yl)dihydroquinoline | Nucleophilic Substitution |

Formation of Tellurated Derivatives

The synthesis of organotellurium compounds often involves the reaction of an organohalide with a tellurium nucleophile. While direct experimental data for the reaction of this compound with tellurium reagents is not extensively reported in the literature, a plausible synthetic route can be proposed based on established organotellurium chemistry. mdpi.com

The general approach for the synthesis of dialkyl tellurides involves the reaction of an alkyl halide with a telluride anion, such as sodium telluride (Na₂Te) or sodium hydrogen telluride (NaHTe). nih.govmdpi.comnih.gov These tellurium nucleophiles can be generated in situ by the reduction of elemental tellurium with a suitable reducing agent like sodium borohydride. nih.govnih.gov

Following this established methodology, 4-(chloromethyl)morpholine, the free base derived from the hydrochloride salt, could react with a tellurium nucleophile to form a morpholinomethyl-substituted organotellurium compound. The most likely reaction would be a nucleophilic substitution at the chloromethyl carbon. For instance, reaction with sodium telluride would be expected to yield bis(morpholin-4-ylmethyl)telluride.

Proposed Synthesis of Bis(morpholin-4-ylmethyl)telluride:

2 C₅H₁₀ClNO + Na₂Te → (C₅H₁₀NOCH₂)₂Te + 2 NaCl

Alternatively, reaction with a diaryl ditelluride in the presence of a reducing agent could lead to the formation of an unsymmetrical aryl(morpholin-4-ylmethyl)telluride. ekb.egnih.gov The generation of aryl tellurolates (ArTe⁻) from the corresponding ditellurides is a common strategy to create tellurium nucleophiles for subsequent alkylation. mdpi.com

It is important to note that these are proposed reaction pathways based on the known reactivity of alkyl halides with tellurium nucleophiles. The actual experimental conditions would need to be optimized to achieve the desired tellurated morpholine derivatives.

| Proposed Reactant A | Proposed Reactant B | Plausible Product | Reaction Type |

| 4-(Chloromethyl)morpholine | Sodium Telluride (Na₂Te) | Bis(morpholin-4-ylmethyl)telluride | Nucleophilic Substitution |

| 4-(Chloromethyl)morpholine | Aryl Tellurolate (ArTe⁻) | Aryl(morpholin-4-ylmethyl)telluride | Nucleophilic Substitution |

Ligand Synthesis for Coordination Chemistry

A key strategy involves the initial conversion of this compound to its free base, which is then reacted with a suitable substrate to construct the desired ligand. For example, the synthesis of 4-(2-indenylethyl)morpholine has been reported, which serves as a precursor for amido-tethered ligands. In this synthesis, the free base of a related compound, N-(2-chloroethyl)morpholine, is reacted with indenyllithium. A similar approach using 4-(chloromethyl)morpholine could be envisioned to create ligands with a methylene spacer.

The nitrogen atom within the morpholine ring, once incorporated into a larger ligand framework, can act as a 2-electron donor site and coordinate to metal centers. This coordination ability is influenced by the steric and electronic properties of the ligand. The presence of the morpholine moiety can also enhance the solubility of the resulting metal complexes in polar solvents.

Research has demonstrated the synthesis of chlorocobalt complexes with piperazine-derived ligands, highlighting the affinity of such nitrogen-containing heterocycles for cobalt(II). Ligands derived from 4-(chloromethyl)morpholine would be expected to exhibit similar coordination behavior, forming stable complexes with transition metals. The synthesis of titanium and zirconium dichloride complexes with an indenylethyl-morpholine ligand further showcases the versatility of morpholine-containing ligands in organometallic chemistry. The synthesis of these complexes involves the deprotonation of the ligand followed by reaction with the corresponding metal tetrachloride.

| Ligand Precursor | Metal Salt | Resulting Complex | Metal Coordinated |

| N-(2-indenylethyl)morpholine | TiCl₄·2THF | N-(2-indenylethyl)morpholinetitanium dichloride | Titanium |

| N-(2-indenylethyl)morpholine | ZrCl₄·2THF | N-(2-indenylethyl)morpholinezirconium dichloride | Zirconium |

| Piperazine-derived ligands | CoCl₂ | Chlorocobalt complexes | Cobalt |

Iv. Advanced Spectroscopic and Structural Characterization of 4 Chloromethyl Morpholine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. The hydrochloride salt is typically analyzed in a solvent like deuterium (B1214612) oxide (D₂O), which results in the protonation of the morpholine (B109124) nitrogen, influencing the chemical shifts of adjacent nuclei.

Proton (¹H) NMR Spectral Analysis for Connectivity

The ¹H NMR spectrum of 4-(chloromethyl)morpholine hydrochloride is expected to show three distinct sets of signals corresponding to the chloromethyl protons and the two types of methylene (B1212753) protons in the morpholine ring.

Chloromethyl Protons (-N-CH₂-Cl): A singlet is anticipated for the two protons of the chloromethyl group. Its chemical shift would be significantly downfield due to the inductive effects of both the adjacent nitrogen atom and the chlorine atom.

Morpholine Protons (Axial and Equatorial): The eight protons of the morpholine ring are chemically non-equivalent in a rigid chair conformation. The protons on the carbons adjacent to the positively charged nitrogen (H-2 and H-6) are expected to be deshielded and appear at a lower field than the protons on the carbons adjacent to the oxygen (H-3 and H-5). These typically appear as complex multiplets. In the protonated form, these protons would show two distinct triplet-like signals, often designated as AA'BB' or AA'XX' systems. nih.gov

| Proton Assignment | Expected Chemical Shift (δ) ppm (in D₂O) | Expected Multiplicity |

| -N-CH₂ -Cl | Downfield (e.g., ~4.5-5.0) | Singlet (s) |

| -N-CH₂ -CH₂-O- (H-2, H-6) | Downfield (e.g., ~3.5-4.0) | Multiplet (m) or Triplet (t) |

| -N-CH₂-CH₂ -O- (H-3, H-5) | Upfield (e.g., ~3.0-3.5) | Multiplet (m) or Triplet (t) |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, three signals are expected.

Chloromethyl Carbon (-N-CH₂-Cl): This carbon is attached to both nitrogen and chlorine, causing a significant downfield shift.

Morpholine Carbons (-N-CH₂-): The two carbons bonded to the nitrogen (C-2 and C-6) are equivalent and will produce a single signal. Their chemical shift is influenced by the adjacent positive nitrogen.

Morpholine Carbons (-O-CH₂-): The two carbons bonded to the oxygen (C-3 and C-5) are also equivalent and will produce another distinct signal, typically at a lower field than the C-N carbons due to the higher electronegativity of oxygen. libretexts.orglibretexts.org

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| -N-C H₂-Cl | ~70-80 |

| -N-C H₂-CH₂-O- (C-2, C-6) | ~50-60 |

| -N-CH₂-C H₂-O- (C-3, C-5) | ~60-70 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Two-Dimensional NMR Experiments (e.g., HETCOR, COSY, HSQC, HMBC) for Definitive Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. Key expected correlations would be between the protons on C-2/C-6 and C-3/C-5 within the morpholine ring, confirming their neighborly relationship. No correlation would be seen for the singlet of the chloromethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For example, the downfield proton singlet would correlate with the chloromethyl carbon, and the morpholine proton multiplets would correlate with their respective carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The analysis is typically performed on the free base, 4-(chloromethyl)morpholine.

Molecular Ion Detection and Fragmentation Pathways

In an electron ionization (EI) mass spectrum, the molecular ion (M⁺˙) is the species formed by the removal of a single electron. For 4-(chloromethyl)morpholine (C₅H₁₀ClNO), the molecular ion would have a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of N-substituted morpholines is well-documented. researchgate.net A primary fragmentation pathway for 4-(chloromethyl)morpholine would be the alpha-cleavage, leading to the loss of the chloromethyl radical (•CH₂Cl) to form a stable iminium ion. Another common fragmentation involves the cleavage of the morpholine ring.

Molecular Ion (M⁺˙): m/z ≈ 135/137 (due to ³⁵Cl/³⁷Cl isotopes).

Major Fragment (M - CH₂Cl)⁺: A prominent peak resulting from the loss of the chloromethyl group, leading to the morpholinium fragment at m/z 86.

Other Fragments: Cleavage of the morpholine ring can lead to smaller fragment ions.

| Ion | Proposed Structure | Expected m/z |

| [C₅H₁₀ClNO]⁺˙ | Molecular Ion | 135/137 |

| [C₄H₈NO]⁺ | Iminium ion (Loss of •CH₂Cl) | 86 |

| [CH₂Cl]⁺ | Chloromethyl cation | 49/51 |

Table 3: Predicted Mass Spectrometry Fragmentation Data for 4-(Chloromethyl)morpholine.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For 4-(chloromethyl)morpholine, the calculated monoisotopic mass is 135.04509 Da. uni.lu In HRMS analysis, the compound is often observed as a protonated molecule, [M+H]⁺. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺˙ | C₅H₁₀³⁵ClNO | 135.04509 |

| [M+H]⁺ | C₅H₁₁³⁵ClNO | 136.05237 |

Table 4: High-Resolution Mass Spectrometry Data for 4-(Chloromethyl)morpholine. uni.lu

Vibrational Spectroscopy

The FT-IR spectrum of this compound is anticipated to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The protonation of the morpholine nitrogen to form the morpholinium ion introduces a prominent, broad absorption band for the N-H stretching vibration, typically observed in the 2700-3100 cm⁻¹ region. This broadness is a result of extensive hydrogen bonding in the solid state.

The C-H stretching vibrations from the methylene groups of the morpholine ring and the chloromethyl group are expected to appear in the 2850-3000 cm⁻¹ range. researchgate.net Specifically, asymmetric and symmetric stretching modes of the CH₂ groups will contribute to this region. The C-O-C stretching vibration of the ether linkage within the morpholine ring is a strong and characteristic band, typically found between 1070 and 1140 cm⁻¹. researchgate.net The C-N stretching vibrations of the tertiary amine salt are expected in the 1200-1250 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group will likely be observed in the 650-800 cm⁻¹ range, although its intensity can vary.

Other significant vibrations include the CH₂ scissoring (bending) modes around 1450 cm⁻¹ and various ring vibrations. The presence of these distinct absorption bands provides a clear indication of the compound's functional group composition.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H (Morpholinium) | Stretching | 2700-3100 (broad) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-O-C (Ether) | Asymmetric Stretching | 1070-1140 |

| C-N (Amine Salt) | Stretching | 1200-1250 |

| CH₂ | Scissoring (Bending) | ~1450 |

Note: The values in this table are predicted based on characteristic group frequencies and data from related morpholine compounds.

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. spectroscopyonline.com For this compound, the Raman spectrum would serve as a unique molecular fingerprint. researchgate.net While N-H and O-H stretching vibrations are typically weak in Raman spectra, the C-H stretching vibrations in the 2850-3000 cm⁻¹ region are expected to be strong and well-defined. researchgate.net

The symmetric C-O-C stretching vibration of the morpholine ring, often referred to as the "ring breathing" mode, is expected to produce a strong and sharp peak in the Raman spectrum, providing a key diagnostic marker. researchgate.net The C-N and C-C stretching vibrations of the ring skeleton will also be prominent. The C-Cl stretching vibration (650-800 cm⁻¹) should also be readily observable in the Raman spectrum. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) would contain information about the lattice vibrations of the crystal, which are highly sensitive to the crystal packing and polymorphism. spectroscopyonline.com

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H (Aliphatic) | Stretching | 2850-3000 | Strong |

| Morpholine Ring | Symmetric Stretch | ~830-850 | Strong |

| C-O-C (Ether) | Symmetric Stretching | 1070-1140 | Medium |

| C-N (Amine Salt) | Stretching | 1200-1250 | Medium |

Note: The values in this table are predicted based on known Raman activities of functional groups and data from related morpholine compounds.

X-ray Crystallography

While a specific crystal structure for this compound has not been reported in open literature, its structural characteristics can be inferred from single-crystal X-ray diffraction studies of analogous compounds, such as morpholinium chloride and other N-substituted morpholine derivatives. nih.govresearchgate.net

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its absolute structure. This technique would confirm the connectivity of the atoms, the chair conformation of the morpholine ring, and the relative stereochemistry of the chloromethyl substituent. The resulting crystallographic data would include the precise unit cell dimensions, space group, and atomic coordinates for each atom in the asymmetric unit.

Based on data from related morpholinium structures, the morpholine ring in this compound is expected to adopt a stable chair conformation. researchgate.net The C-O and C-N bond lengths within the ring are anticipated to be in the ranges of 1.42-1.44 Å and 1.48-1.51 Å, respectively. The C-C bond lengths are expected to be typical for sp³-hybridized carbons, around 1.52-1.54 Å. The C-Cl bond of the chloromethyl group would likely be in the range of 1.77-1.79 Å.

The bond angles within the morpholine ring are expected to be close to the tetrahedral angle of 109.5°, with some deviation due to the different atomic radii of oxygen and nitrogen. The torsion angles would definitively confirm the chair conformation. The orientation of the chloromethyl group relative to the morpholine ring (axial vs. equatorial) would also be determined.

Table 3: Expected Crystallographic Parameters for this compound Based on Analogue Structures

| Parameter | Expected Value/Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Morpholine Ring Conformation | Chair |

| C-O Bond Length (Å) | 1.42 - 1.44 |

| C-N Bond Length (Å) | 1.48 - 1.51 |

| C-C Bond Length (Å) | 1.52 - 1.54 |

Note: These values are based on crystallographic data for morpholinium chloride and other N-substituted morpholine derivatives and are for illustrative purposes.

The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The primary hydrogen bond donor is the protonated nitrogen atom of the morpholinium cation (N⁺-H). The primary acceptor is the chloride anion (Cl⁻). This would result in strong N⁺-H···Cl⁻ interactions, which are fundamental to the stability of the crystal lattice.

Additionally, the ether oxygen of the morpholine ring could act as a weaker hydrogen bond acceptor, potentially forming C-H···O interactions with neighboring molecules. The packing of the molecules in the crystal lattice would be arranged to maximize the efficiency of these hydrogen bonding networks and van der Waals forces, leading to a stable, three-dimensional supramolecular architecture.

Other Advanced Analytical Techniques for Comprehensive Characterization

This section aims to discuss the potential application and theoretical considerations of these techniques for the characterization of this compound, based on general principles and data from closely related morpholine derivatives. It is crucial to note that the following descriptions are largely predictive and await experimental verification.

X-ray Crystallography

To date, no public records of the single-crystal X-ray diffraction data for this compound have been found. This technique would be invaluable for providing unambiguous confirmation of its three-dimensional molecular structure.

Expected Findings: A crystal structure would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would confirm the chair conformation of the morpholine ring, which is the most stable arrangement. Furthermore, it would reveal the orientation of the chloromethyl group relative to the ring. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding (involving the hydrochloride) and dipole-dipole interactions, would also be elucidated. For comparison, the crystal structure of the isomeric compound, 4-(2-chloroethyl)morpholinium chloride, has been determined, showing a triclinic crystal system. A similar level of detailed structural information could be expected for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Predicted Fragmentation: While detailed experimental mass spectra are not available, the fragmentation pattern can be predicted based on the structure of 4-(Chloromethyl)morpholine. The molecular ion peak ([M]+) would be expected at an m/z corresponding to the mass of the free base (C5H10ClNO). A key fragmentation pathway would likely involve the loss of the chloromethyl group or cleavage of the morpholine ring.

Table 1: Predicted Mass Spectrometry Data for 4-(Chloromethyl)morpholine

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]+ | 136.05237 |

| [M+Na]+ | 158.03431 |

| [M-H]- | 134.03781 |

| [M+NH4]+ | 153.07891 |

| [M+K]+ | 174.00825 |

This data is computationally predicted and has not been experimentally verified.

Thermal Analysis

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a compound, including melting point, decomposition temperature, and thermal stability.

Expected Thermal Behavior:

DSC: A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point of the hydrochloride salt. The melting point of the related compound 4-(2-Chloroethyl)morpholine (B1582488) hydrochloride is reported to be in the range of 180-185 °C (with decomposition). A similar thermal event would be anticipated for this compound.

TGA: A TGA curve would indicate the temperature at which the compound begins to decompose. For the hydrochloride salt, an initial weight loss might be observed corresponding to the loss of HCl, followed by the decomposition of the organic morpholine structure at higher temperatures.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for developing quantitative analytical methods.

HPLC Analysis: An HPLC method could be developed to separate this compound from any impurities. A reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would be a typical starting point. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a charged aerosol detector (CAD) or mass spectrometer (LC-MS).

GC Analysis: GC analysis of the free base, 4-(Chloromethyl)morpholine, could be performed. Due to its volatility, it should be amenable to GC. A polar capillary column would likely be suitable for separation. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection, with the latter providing structural confirmation of the eluted peak.

V. Computational and Theoretical Studies of 4 Chloromethyl Morpholine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, offering a method to investigate molecular structure and properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A typical study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. This analysis would yield information about the electron density distribution, molecular orbitals, and the total energy of the 4-(Chloromethyl)morpholine hydrochloride molecule. No published DFT studies specifically for this compound were found.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. Conformational analysis would further explore other stable, low-energy conformations of the molecule, which is particularly relevant for the flexible morpholine (B109124) ring and the chloromethyl substituent. Specific optimized geometric parameters and conformational analysis data for this compound are not available in the literature.

Molecular Orbital Analysis

The analysis of molecular orbitals is crucial for understanding a molecule's chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. An analysis would describe the spatial distribution of these orbitals on the this compound structure, identifying the likely sites for nucleophilic and electrophilic attack. No specific characterization of the HOMO and LUMO for this compound has been published.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, various chemical reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated. These indices would provide quantitative measures of the reactivity of this compound.

A data table for such findings would typically be presented as follows, but no data is available for this specific compound:

Table 1: Calculated Reactivity Indices (Hypothetical)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | Data not available |

| LUMO Energy | E_LUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Global Hardness | η | Data not available |

| Global Softness | S | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Potential | µ | Data not available |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map would illustrate regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, this would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and hydrogen atoms as sites of positive potential. No specific MEP analysis for this compound could be located in published research.

Mapping of Electrophilic and Nucleophilic Regions

The reactivity of this compound is governed by the distribution of electron density across its structure. Computational methods, such as the calculation of the Molecular Electrostatic Potential (MEP), are employed to map these regions.

Nucleophilic Centers: A nucleophile is a chemical species that donates an electron pair to form a chemical bond. cymitquimica.com In the this compound molecule, the primary nucleophilic centers are the lone pairs of electrons on the oxygen atom and the chloride ion. The nitrogen atom, being protonated in the hydrochloride salt, has its nucleophilicity significantly diminished.

Electrophilic Centers: An electrophile is a chemical species that accepts an electron pair to form a new covalent bond. cymitquimica.com The most significant electrophilic center in this molecule is the carbon atom of the chloromethyl group (-CH₂Cl). The high electronegativity of the adjacent chlorine atom withdraws electron density from this carbon, rendering it electron-deficient and susceptible to attack by nucleophiles. The hydrogen atom attached to the morpholine nitrogen also exhibits electrophilic character.

The interplay between these electron-rich and electron-poor regions dictates the molecule's chemical behavior and its interactions with other reagents.

Prediction of Reaction Sites and Pathways

Based on the identification of electrophilic and nucleophilic sites, computational models can predict the most probable reaction pathways. For this compound, a primary predicted reaction is nucleophilic substitution at the chloromethyl carbon. In this pathway, a nucleophile would attack the electrophilic carbon, displacing the chloride ion (leaving group).

Another key reaction pathway involves the acidic proton on the morpholine nitrogen. In the presence of a base, this proton can be abstracted, neutralizing the hydrochloride salt and yielding the free base, 4-(chloromethyl)morpholine. The resulting free amine possesses a newly available nucleophilic nitrogen atom, opening up further reaction possibilities. Computational studies can model the energy barriers for these different pathways, predicting which reactions are more likely to occur under specific conditions.

Theoretical Prediction of Molecular Parameters (e.g., TPSA, LogP)

Computational tools are widely used to estimate key physicochemical properties that are critical for applications in drug discovery and material science. These parameters help in predicting the bioavailability and transport characteristics of a molecule.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties. It is calculated by summing the surface contributions of polar atoms (usually oxygens, nitrogens, and their attached hydrogens).

LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent to its concentration in water.

Table of Predicted Molecular Properties for a Related Compound

| Molecular Parameter | Predicted Value (for 4-(2-Chloroethyl)morpholine (B1582488) hydrochloride) | Significance |

|---|---|---|

| TPSA | 12.47 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |

In Silico Approaches to Crystal Structure Prediction

In silico crystal structure prediction (CSP) methods aim to predict the crystal packing of a molecule from its chemical diagram alone. These computational techniques are becoming increasingly valuable in materials science and pharmaceutical development for understanding polymorphism and designing materials with specific solid-state properties.

The process involves generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. For an ionic salt like this compound, this requires accurate force fields or quantum mechanical methods that can correctly model the strong electrostatic interactions between the 4-(chloromethyl)morpholinium cation and the chloride anion, as well as weaker interactions like hydrogen bonding and van der Waals forces.

Experimental crystal structure data for the related compound, 4-(2-Chloroethyl)morpholin-4-ium chloride, reveals a triclinic crystal system with a P-1 space group, which can be used as a benchmark for validating CSP methods for this class of compounds.

Crystallographic Data for a Related Compound

| Parameter | Value (for 4-(2-Chloroethyl)morpholin-4-ium chloride) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P -1 |

| a | 7.022 Å |

| b | 8.236 Å |

| c | 8.684 Å |

| α | 63.397 ° |

| β | 85.326 ° |

Mechanistic Investigations using Computational Methods

For this compound, computational studies can investigate:

Nucleophilic Substitution (Sₙ2) Mechanism: The reaction of a nucleophile with the chloromethyl group can be modeled to determine the structure and energy of the pentacoordinate transition state. This provides insights into the reaction kinetics and the stereochemical outcome.

Proton Transfer: The mechanism of deprotonation of the morpholinium ion by various bases can be studied to understand the acid-base chemistry of the compound.

Conformational Analysis: The molecule's flexibility, particularly the orientation of the chloromethyl group relative to the morpholine ring, can be analyzed. Different conformers may have different reactivities, and computational methods can determine their relative energies and the barriers to interconversion.

These mechanistic investigations provide a molecular-level understanding of the compound's reactivity, which is essential for controlling its chemical transformations and designing synthetic routes.

Vi. Research Applications and Broader Scientific Context of 4 Chloromethyl Morpholine Hydrochloride

Role in Advanced Organic Synthetic Methodology Development

4-(Chloromethyl)morpholine hydrochloride serves as a key reagent in the development of advanced organic synthetic methodologies, particularly for the construction of complex heterocyclic systems. The high reactivity of the chloromethyl group facilitates nucleophilic substitution reactions, allowing for the covalent attachment of the morpholinomethyl group to a wide range of substrates.

This reactivity is fundamental to creating molecules with specific structural and electronic properties. For instance, the introduction of a morpholine (B109124) ring can significantly alter the pharmacokinetic profile of a bioactive molecule. nih.gov The morpholine nucleus is recognized as a pharmacophore that can be incorporated to target specific enzyme inhibitors. mdpi.com Synthetic strategies often focus on the efficient formation of C-N bonds, and reagents like this compound are valuable tools in this context.

Research in synthetic methodology has explored various ways to create substituted morpholines, highlighting the importance of this structural motif. Palladium-catalyzed carboamination reactions, for example, have been developed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from amino alcohol precursors. nih.govnih.gov While not directly employing this compound, these advanced methods underscore the demand for versatile strategies to build and functionalize the morpholine core, a role for which this compound is well-suited due to its reactive nature. The development of new methods for the synthesis of morpholine-containing compounds is an active area of research, driven by their prevalence in medicinally important molecules. nih.gov

Table 1: Synthetic Reactions Involving Morpholine Scaffolds

| Reaction Type | Precursors | Reagents/Catalysts | Product Type | Research Focus |

| Nucleophilic Substitution | 2-(chloromethyl)-1H-benzimidazole, morpholine | Potassium carbonate | 4-((1H-benzimidazol-2-yl)methyl)morpholine | Synthesis of potential α-glucosidase inhibitors. mdpi.com |

| Pd-Catalyzed Carboamination | N-Boc amino alcohols, aryl/alkenyl bromides | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3,5-disubstituted morpholines | Stereoselective synthesis of complex morpholines. nih.govnih.gov |

| Mannich Reaction | Morpholine, acetanilide, aromatic aldehydes | Not specified | 2-(phenyl)-2-(morpholine-4-yl)-N-phenylacetamide | Synthesis of Mannich bases with potential biological activity. mdpi.com |

Use in Chromatographic Science for Separation and Analysis

In chromatographic science, the direct application of this compound as a stationary phase component or a mobile phase additive is not common. However, its relevance lies in the analysis of molecules synthesized using this reagent and in the quality control of the reagent itself.

The purity of this compound, like any chemical reagent, is typically assessed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Furthermore, the molecules synthesized from this precursor often contain the morpholine moiety, which influences their chromatographic behavior. The polarity and basicity of the morpholine ring affect the retention time and peak shape in both normal-phase and reverse-phase HPLC.

For example, methods have been developed for the separation of other morpholine derivatives, such as 4-phenyl-morpholine, using reverse-phase HPLC with a mobile phase of acetonitrile (B52724), water, and an acid modifier. Such methods can be adapted to analyze and purify products resulting from reactions with this compound. Additionally, specialized techniques exist for the detection of residual morpholine in various samples, which involves derivatization to form a volatile compound like N-nitrosomorpholine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This highlights the analytical importance of the morpholine structure in different chemical contexts.

Precursor in Functional Materials Research

The development of new functional materials often relies on novel precursors that can be used to build or modify larger architectures. polytechnique.edu While specific applications of this compound in this area are not extensively documented, its chemical structure makes it a promising candidate as a precursor for modifying surfaces and polymers.

The key to its potential lies in the reactive chloromethyl group, which can be used to graft the morpholine unit onto a material's surface or a polymer backbone. This functionalization can impart new properties to the base material:

Hydrophilicity and Polarity: The morpholine ring can increase the hydrophilicity and polarity of a material, which is useful for applications in coatings, membranes, and biocompatible materials.

Coordination Sites: The nitrogen and oxygen atoms of the morpholine ring can act as ligands for metal ions, allowing for the creation of materials capable of capturing or detecting specific metals.

Antimicrobial Properties: The morpholine moiety is a component of some biologically active compounds, and its incorporation into materials like textiles or medical devices could confer antimicrobial properties. mdpi.com

Precursor chemistry involves coupling molecules to substrates like oxides, silicon, or polymers to create materials with controlled properties such as luminescence or magnetism. polytechnique.edu The ability of this compound to covalently bond to various substrates through its reactive handle makes it a versatile building block for this purpose.

Intermediacy in the Synthesis of Non-Prohibited Chemical Entities

This compound is a valuable intermediate in the synthesis of more complex, non-prohibited organic molecules. Its role is to provide the morpholinomethyl group, a common structural motif in various chemical classes. The closely related compound, 4-(2-Chloroethyl)morpholine (B1582488) hydrochloride, is widely cited as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.fisarex.comganeshremedies.com

Due to its similar reactivity, this compound can be considered a versatile building block for synthesizing a range of chemical entities, including:

Dyestuff Intermediates: The morpholine ring can be incorporated into dye structures to modify their color, solubility, and binding properties to fabrics.

Agrochemical Intermediates: The morpholine moiety is found in some fungicides and other crop protection agents. Its inclusion can be crucial for the biological activity of the final product. fishersci.figaneshremedies.comsumitomoseika.co.jp

The synthesis of these intermediates typically involves the reaction of this compound with a suitable nucleophile, such as an amine, alcohol, or thiol, to form a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, respectively. This reaction attaches the morpholinomethyl fragment to a larger molecular scaffold, which is then elaborated to produce the final product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(chloromethyl)morpholine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of morpholine with chloromethylating agents (e.g., chloromethyl chloride or derivatives). Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using non-polar solvents (e.g., dichloromethane) to stabilize intermediates. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- LCMS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight (e.g., m/z ~162 for the base compound) and detect impurities .

- HPLC (High-Performance Liquid Chromatography): For purity assessment (e.g., retention time ~1.32 minutes under QC-SMD-TFA05 conditions) .

- NMR (¹H/¹³C): To verify structural integrity (e.g., characteristic morpholine ring protons at δ 3.6–3.8 ppm and chloromethyl peaks at δ 4.2–4.5 ppm) .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the chloromethyl group. Desiccants (e.g., silica gel) should be used to minimize moisture absorption, which can degrade the compound .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its structural analogs (e.g., 4-(2-chloroethyl)morpholine hydrochloride) in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group exhibits higher electrophilicity than chloroethyl analogs due to reduced steric hindrance, accelerating SN2 reactions with amines or thiols. Comparative kinetic studies (using UV-Vis or NMR monitoring) show 2–3x faster reaction rates for the chloromethyl derivative with primary amines under identical conditions .

Q. What strategies can resolve contradictory data regarding the compound’s stability in aqueous vs. organic solvents?

- Methodological Answer : Contradictions arise from solvent polarity and pH effects. Stability studies (via HPLC or TLC) in buffered solutions (pH 4–7) reveal rapid hydrolysis in water (>50% degradation in 24 hours), while aprotic solvents (DMF, THF) enhance stability (>95% retention after 72 hours). Chelating agents (e.g., EDTA) may mitigate metal-catalyzed degradation in aqueous media .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) model the electron density of the chloromethyl group, identifying it as the primary reactive site. Transition state analysis confirms lower activation energy (~15 kcal/mol) for nucleophilic attack at the chloromethyl carbon versus other positions, aligning with experimental outcomes in heterocyclic coupling reactions .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer : Key challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.